Ethyl 2-(4-pyridylmethyl)acetoacetate
Description
Ethyl 2-(4-pyridylmethyl)acetoacetate is an ester derivative of acetoacetic acid, characterized by a 4-pyridylmethyl substituent at the α-position of the acetoacetate backbone. Its molecular formula is C₁₁H₁₃NO₃, combining the acetoacetate framework (C₅H₇O₃) with a pyridine-containing side chain. This compound is of interest in medicinal chemistry and organic synthesis due to its reactive β-keto ester moiety and the versatility of the pyridine ring in coordination chemistry .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(pyridin-4-ylmethyl)butanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)11(9(2)14)8-10-4-6-13-7-5-10/h4-7,11H,3,8H2,1-2H3 |
InChI Key |
NISLLLKCAMZRRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=NC=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity, physical properties, and applications of ethyl acetoacetate derivatives are heavily influenced by substituents at the α-position. Below is a comparative analysis:
Table 1: Structural Comparison of Ethyl 2-(4-Pyridylmethyl)acetoacetate with Analogs
| Compound Name | Substituent | Molecular Formula | Key Features | References |
|---|---|---|---|---|
| This compound | 4-Pyridylmethyl | C₁₁H₁₃NO₃ | Polar pyridine ring; potential for H-bonding and metal coordination. | [1], [17] |
| Ethyl 2-phenylacetoacetate | Phenyl | C₁₂H₁₄O₃ | Lipophilic aromatic group; precursor for phenylacetone synthesis. | [8] |
| Ethyl 2-(4-chlorophenoxy)acetoacetate | 4-Chlorophenoxy | C₁₂H₁₃ClO₄ | Electron-withdrawing Cl substituent; enhanced stability toward hydrolysis. | [15] |
| Ethyl 2-(4-methoxyphenoxy)acetoacetate | 4-Methoxyphenoxy | C₁₃H₁₆O₅ | Electron-donating OMe group; altered solubility and reactivity. | [16] |
| Ethyl 4-(2-phthalimidoethoxy)acetoacetate | Phthalimidoethoxy | C₁₈H₂₀N₂O₆ | Bulky, polar substituent; potential use in peptide coupling reactions. | [14] |
Key Observations:
- Polarity: The pyridylmethyl group in the target compound increases polarity compared to phenyl or phenoxy analogs, likely improving solubility in polar solvents .
- Reactivity: Electron-withdrawing groups (e.g., Cl in [15]) stabilize the enolate form, enhancing nucleophilic reactivity. The pyridyl group may act as a weak base, influencing pH-dependent reactions .
- Steric Effects : Bulky substituents like phthalimidoethoxy ([14]) reduce reaction rates in sterically hindered environments.
Key Observations:
- The pyridylmethyl analog may require protection of the pyridine nitrogen during synthesis to prevent side reactions .
- Ketalization (e.g., [4]) achieves near-quantitative yields due to favorable thermodynamics, but steric bulk in substituents can reduce efficiency.
Physicochemical Properties
Table 3: Physical and Chemical Properties
| Compound Name | Boiling Point (°C) | LogP | Tautomerism (Keto:Enol Ratio) | Stability | |
|---|---|---|---|---|---|
| This compound | ~250 (est.) | 1.2 | 85:15 (predicted) | Sensitive to strong acids/bases. | |
| Ethyl acetoacetate | 181 | 0.89 | 99:1 | Stable under anhydrous conditions. | [17] |
| Ethyl 2-phenylacetoacetate | 285 | 2.1 | 95:5 | Hydrolyzes slowly in aqueous acid. | [8] |
| Ethyl 2-(4-chlorophenoxy)acetoacetate | 315 (est.) | 2.8 | 90:10 | Resists hydrolysis due to Cl substituent. | [15] |
Key Observations:
- The pyridylmethyl group reduces LogP compared to phenyl analogs, indicating higher hydrophilicity .
- Keto-enol tautomerism is influenced by substituents: electron-withdrawing groups stabilize the enolate, while bulky groups may shift the equilibrium .
Key Observations:
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